molecular formula C4HClF8 B1349372 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane CAS No. 423-31-4

1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane

Cat. No. B1349372
CAS RN: 423-31-4
M. Wt: 236.49 g/mol
InChI Key: NNMVWNQEVYZFRC-UHFFFAOYSA-N
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Description

1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is a compound that is also referred to as Octafluoro-1,4-diiodobutane . It is a colorless and odorless gas .


Molecular Structure Analysis

The molecular formula of 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is C4HClF8 . It is also referred to as Octafluoro-1,4-diiodobutane .


Physical And Chemical Properties Analysis

1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane is a colorless and odorless gas . It has a molecular weight of 236.49 g/mol .

Scientific Research Applications

Synthesis and Reactivity

A study by Chen and Vicic (2014) developed an improved synthesis method for 1,4-bis(trimethylsilyl)octafluorobutane, a compound closely related to 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane. This method achieved high yields on a multi-gram scale. They also explored its reactivity, finding that it tends to form H(CF2)4H under certain conditions, demonstrating potential in chemical reactions involving fluoride and alkoxide sources (Chen & Vicic, 2014).

Thermodynamic Properties

Defibaugh et al. (1997) reported on the thermodynamic properties of 1,1,1,2,2,3,3,4-Octafluorobutane, designated as HFC-338mccq in the refrigeration industry. Their study covers a range of temperatures and pressures typical in thermal machinery. Measurements included vapor pressure, density of compressed liquid, refractive index, critical temperature, and speed of sound in the vapor phase. These findings are crucial for applications in refrigeration and thermal systems (Defibaugh et al., 1997).

Rotational Isomerism

A study by Ogawa et al. (1978) investigated the Raman and infrared spectra of various halogenated chain molecules, including 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane. This research aids in understanding the rotational isomerism of such molecules, which has implications in the fields of molecular spectroscopy and chemical analysis (Ogawa et al., 1978).

Reaction with Ethynylsilanes

Voronkov et al. (1982) studied the reaction of 1-iodo-1,1,2,2,3,3,4,4-octafluorobutane with alkylethynyl- and alkylalkoxyethynylsilanes. This research provides insights into the chemical reactivity of fluoroalkanes and their potential applications in organic synthesis (Voronkov et al., 1982).

properties

IUPAC Name

1-chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HClF8/c5-4(12,13)3(10,11)2(8,9)1(6)7/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMVWNQEVYZFRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HClF8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4075245
Record name 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane

CAS RN

423-31-4
Record name Butane, 1-chloro-1,1,2,2,3,3,4,4-octafluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000423314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4075245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 423-31-4
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 2
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 3
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 4
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 5
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane
Reactant of Route 6
1-Chloro-1,1,2,2,3,3,4,4-octafluorobutane

Citations

For This Compound
2
Citations
CP Zhang, QY Chen, JC Xiao, YC Gu - Journal of Fluorine Chemistry, 2009 - Elsevier
A mild hydrodehalogenation reaction of fluoroalkyl halides (R f CF 2 X, X=Br, I) has been developed under weakly basic conditions, giving the corresponding hydrogenolysis products …
Number of citations: 14 www.sciencedirect.com
J Wu, ZJ Liu, QY Chen, C Liu - Journal of Fluorine Chemistry, 2016 - Elsevier
An efficient and convenient synthesis of various hydroperfluoroalkanes from the corresponding perfluoroalkyl iodides or bromides with zinc powder in HOAc/H 2 O has been developed. …
Number of citations: 6 www.sciencedirect.com

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